N-(4-tert-butylphenyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCCFZTXLOITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384091 | |
| Record name | N-(4-tert-butylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20330-46-5 | |
| Record name | N-(4-tert-butylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution (Figure 1). The amine group of 4-tert-butylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the amide bond. Triethylamine is commonly employed to scavenge HCl, shifting the equilibrium toward product formation.
Key reaction:
$$
\text{4-tert-butylaniline} + \text{chloroacetyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, solvent choice, and stoichiometry. A representative procedure derived from analogous syntheses is outlined below:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0°C → room temperature | Minimizes side reactions (e.g., over-chlorination) |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Base | Triethylamine (1.2 eq) | Efficient HCl neutralization |
| Reaction Time | 16 hours | Ensures complete conversion |
In a typical protocol, 4-tert-butylaniline (23.95 mmol) is dissolved in dichloromethane (50 mL) with triethylamine (1.2 eq) under nitrogen. Chloroacetyl chloride (1.0 eq) is added dropwise at 0°C, followed by gradual warming to 20°C. After 16 hours, the mixture is washed with 1N HCl, purified via silica gel chromatography, and concentrated to yield the product (97% reported for analogous bromo derivative).
Alternative Synthetic Approaches
Use of Alternative Coupling Reagents
Recent advances in amide bond formation have introduced coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium) for improved efficiency. In a modified protocol, 4-tert-butylaniline (1 mmol) and chloroacetic acid (1 mmol) are combined with HATU (1.2 eq) and DIPEA (4 eq) in dichloromethane. After overnight stirring, the product is isolated via column chromatography (40–90% yield).
Solvent Systems and Temperature Effects
Comparative studies using alternative solvents demonstrate:
| Solvent | Yield (%) | Purity (%) | Observations |
|---|---|---|---|
| Tetrahydrofuran | 78 | 92 | Slower reaction kinetics |
| Acetonitrile | 85 | 89 | Increased byproduct formation |
| Toluene | 72 | 95 | Requires elevated temperatures |
Polar aprotic solvents like dimethylformamide (DMF) may accelerate the reaction but complicate purification due to high boiling points.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes safety and cost efficiency. Continuous flow reactors are increasingly adopted to mitigate risks associated with exothermic reactions. Key features include:
- Precision temperature control : Jacketed reactors maintain 0–5°C during chloroacetyl chloride addition.
- In-line neutralization : Automated pH adjustment systems remove HCl continuously.
- Solvent recovery : Distillation units reclaim >90% dichloromethane for reuse.
A pilot-scale batch process (500 kg input) achieved 89% yield with 99.5% purity after recrystallization from ethyl acetate/hexane.
Analytical Characterization and Quality Control
Rigorous characterization ensures compliance with pharmaceutical standards:
| Technique | Key Data | Specification |
|---|---|---|
| HPLC | Retention time: 8.2 min | Purity ≥98% |
| ¹H NMR (CDCl₃) | δ 1.32 (s, 9H, t-Bu), δ 4.21 (s, 2H, CH₂Cl) | Conforms to structure |
| Melting Point | 112–114°C | Sharp range (±1°C) |
Impurity profiling identifies common byproducts:
- Unreacted 4-tert-butylaniline (≤0.5%)
- Di-chloroacetylation products (≤0.3%)
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-tert-butylaniline and chloroacetic acid.
Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the tert-butyl group.
Major Products Formed
Nucleophilic substitution: Derivatives with different functional groups replacing the chloro group.
Hydrolysis: 4-tert-butylaniline and chloroacetic acid.
Oxidation: Alcohols or ketones derived from the oxidation of the tert-butyl group.
Scientific Research Applications
Chemistry
N-(4-tert-butylphenyl)-2-chloroacetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals. The compound's unique structure allows for the development of derivatives that can exhibit enhanced properties or activities compared to the parent compound.
Biology
Research indicates that this compound possesses significant biological activities, particularly:
- Antimicrobial Activity : Studies have shown that this compound exhibits notable efficacy against various pathogens. It demonstrates high activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation. It interacts with specific molecular targets within cancer cells, potentially blocking pathways critical for tumor growth and survival.
Medicine
The compound is being explored for its potential therapeutic applications in drug development. Its ability to inhibit enzymes involved in disease processes makes it a candidate for further investigation in pharmacological studies aimed at developing new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals. Its role as a building block allows for the synthesis of more complex molecules, which can be tailored for specific applications in various sectors, including agriculture and materials science.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against MRSA strains. The compound was tested using standard disk diffusion methods, showing inhibition zones significantly larger than those observed with common antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound inhibited growth in human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules, such as proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Chloroacetamides
Substituent Effects on the Aromatic Ring
Electron-Withdrawing vs. Electron-Donating Groups
- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂): Incorporates a benzoyl group at the ortho position. The benzoyl substituent introduces intramolecular hydrogen bonding (N–H···O=C) and C–H···π interactions, leading to a triclinic crystal system (space group P1) .
- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide: Features three chlorine atoms on the phenyl ring. X-ray studies reveal a monoclinic system (space group P21/n) and altered bond parameters (e.g., C–N and C=O lengths) compared to non-chlorinated analogs . The tert-butyl group, being electron-donating, may reduce electrophilicity at the amide carbonyl compared to electron-withdrawing chloro substituents.
Heterocyclic Modifications
- This modification is associated with improved biological activity in antimicrobial agents .
- Triazole Derivatives : Compounds like 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide exhibit extended conjugation, altering electronic properties and binding affinities in drug design .
Side Chain Modifications
Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Hydrogen Bonding |
|---|---|---|---|
| N-(4-tert-Butylphenyl)-2-chloroacetamide | 113–114 | 3.5 | 1 donor, 2 acceptors |
| N-(2,4,5-Trichlorophenyl)-2-chloroacetamide | 145–147 | 4.2 | 1 donor, 2 acceptors |
| N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide | 98–100 | 3.8 | 1 donor, 2 acceptors |
Biological Activity
N-(4-tert-butylphenyl)-2-chloroacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a chloroacetamide moiety attached to a tert-butyl-substituted phenyl group. Its molecular formula is , and it is classified under chloroacetamides, which are known for their varied biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit various enzymes by binding to their active sites, effectively blocking their activity. Notably, the chloroacetamide group is involved in nucleophilic substitution reactions, while the phenyl ring's substituents influence the compound's lipophilicity and membrane permeability, enhancing its bioactivity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various pathogens, it was found to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compound demonstrated moderate activity against Gram-negative bacteria like Escherichia coli and yeast such as Candida albicans .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its unique structural features allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various chloroacetamides, including this compound, confirming its effectiveness against both Gram-positive and Gram-negative bacteria through quantitative structure-activity relationship (QSAR) analysis. The study highlighted that the position of substituents on the phenyl ring significantly influenced biological activity .
- Anticancer Mechanisms : Another research effort focused on the compound's potential to inhibit tumor growth. In vitro assays indicated that it could induce cell death in specific cancer cell lines, suggesting a mechanism involving apoptosis.
- Enzyme Inhibition : this compound has been identified as an inhibitor of nucleases—enzymes responsible for degrading nucleic acids—indicating potential applications in gene therapy and cancer treatment .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Chloroacetamides have been noted for potential toxicity; thus, further studies are needed to evaluate the safety profile of this compound for therapeutic use .
Q & A
Q. What are the optimal synthetic routes for N-(4-tert-butylphenyl)-2-chloroacetamide, and how is purity confirmed?
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography and spectroscopic methods are critical:
- X-ray diffraction : Resolves bond lengths and angles (e.g., N–C=O geometry). Intramolecular hydrogen bonds (N–H···O) stabilize planar acetamide groups .
- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) influence crystal packing, forming centrosymmetric dimers. C–H···π interactions further stabilize the lattice .
Q. What analytical techniques are used to resolve conflicting data in structural studies?
- Complementary spectroscopy : Discrepancies in NMR/IR data are resolved via 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.
- Crystallographic refinement : SHELX software refines X-ray data to resolve ambiguities in bond angles or torsional strains .
Advanced Research Questions
Q. How does this compound interact with Hg(II) ions in sensing applications?
The compound is functionalized onto thiacalix[4]arene macrocycles (TCAN2PA) for Hg(II) detection:
- Spectrofluorimetry : Hg(II) binding induces a "turn-on" fluorescence response (quantum yield: 0.42).
- Stoichiometry : 1:1 (TCAN2PA:Hg²⁺) with a binding constant (K) of 1.2 × 10⁵ M⁻¹.
- Molecular docking : Predicts Hg(II) coordination via acetamide oxygen and chloride .
Table 2. Hg(II) Binding Parameters
| Parameter | Value |
|---|---|
| Binding stoichiometry | 1:1 |
| Binding constant (K) | 1.2 × 10⁵ M⁻¹ |
| Quantum yield (Φ) | 0.42 |
| Detection limit | 0.1 µM (fluorimetric) |
Q. What role does steric hindrance from the tert-butyl group play in reactivity?
The bulky tert-butyl group:
- Reduces rotational freedom : Stabilizes planar acetamide conformation (N–C–C–Cl torsion angle: -12.1°).
- Modulates solubility : Enhances lipophilicity, favoring interactions in nonpolar matrices .
- Inhibits aggregation : Prevents π-π stacking in aromatic systems, critical for fluorescence applications .
Q. How is this compound utilized in structure-activity relationship (SAR) studies for antiproliferative agents?
- Intermediate in SAR pipelines : Serves as a precursor for aromatic urea/amide analogues.
- Cytotoxicity screening : Derivatives are tested against cancer cell lines (e.g., MCF-7), with substituents like chloro and tert-butyl modulating potency .
Q. What computational methods predict binding modes of This compound with biological targets?
- Density Functional Theory (DFT) : Optimizes geometry and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with kinases or ion channels) .
Q. How do solvent and temperature affect crystallization for structural studies?
- Solvent choice : Ethanol/water mixtures yield single crystals suitable for X-ray diffraction.
- Slow evaporation : Produces crystals with minimal defects (e.g., 0.29 × 0.43 × 0.56 mm crystals in ) .
Q. Can this compound form supramolecular assemblies via non-covalent interactions?
Yes, through:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
